molecular formula C9H9ClO2 B6204581 2-chloro-5-ethylbenzoic acid CAS No. 67648-08-2

2-chloro-5-ethylbenzoic acid

Cat. No.: B6204581
CAS No.: 67648-08-2
M. Wt: 184.6
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Description

2-Chloro-5-ethylbenzoic acid (chemical formula: C₉H₉ClO₂) is a substituted benzoic acid derivative featuring a chlorine atom at the ortho (2nd) position and an ethyl group at the meta (5th) position on the aromatic ring. The chlorine substituent introduces steric and electronic effects, while the ethyl group contributes to lipophilicity and influences solubility. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules. Its structural features make it a valuable intermediate for studying structure-activity relationships (SAR) in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-ethylbenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 5-ethylbenzoic acid. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring.

Another method involves the Friedel-Crafts acylation of ethylbenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Functional Group Reactivity

The molecule contains three reactive moieties:

  • Carboxylic acid group (–COOH) : Participates in acid-base reactions, esterifications, and amide formations.

  • Chlorine substituent (–Cl) : Electron-withdrawing group influencing electrophilic substitution patterns.

  • Ethyl group (–CH₂CH₃) : Electron-donating alkyl group affecting regioselectivity in aromatic substitutions.

Predicted Reactions:

Reaction TypeConditionsExpected Product(s)Notes
Esterification H₂SO₄, ROH (e.g., methanol)Methyl 2-chloro-5-ethylbenzoateStandard for carboxylic acids .
Decarboxylation High-temperature heating2-chloro-5-ethylbenzene + CO₂Requires Cu or quinoline catalysts.
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitro group introduced at positions 4 or 6 (ortho/para to –Cl, meta to –CH₂CH₃).Competing directing effects .

Acid-Base Behavior

The carboxylic acid group exhibits typical Bronsted acidity.

  • pKa Estimation :
    Based on substituted benzoic acids, the pKa is expected to be ~2.8–3.5 (lower than unsubstituted benzoic acid due to –Cl’s electron-withdrawing effect) .

PropertyValue (Predicted)Method of Estimation
pKa (25°C)3.2 ± 0.3Hammett correlation for –Cl and –CH₂CH₃ .
Solubility in WaterLow (<1 g/L)Hydrophobic ethyl group reduces solubility.

Reduction of Carboxylic Acid

  • Reagents : LiAlH₄ or BH₃·THF.

  • Product : 2-chloro-5-ethylbenzyl alcohol.

  • Mechanism : Reduction of –COOH to –CH₂OH.

Nucleophilic Aromatic Substitution

  • Reagents : NaOH, Cu catalyst.

  • Product : Replacement of –Cl with –OH or –NH₂ (limited by ethyl group’s steric hindrance).

Cross-Coupling Reactions

  • Reagents : Pd catalysts (Suzuki-Miyaura).

  • Product : Biaryl derivatives via coupling at the chlorine position .

Thermochemical Data (Analog-Based)

Using data from structurally similar compounds (e.g., 2-chlorobenzoic acid) :

ParameterValue (kJ/mol)Source Compound
ΔfH° (gas phase)-385 ± 10Extrapolated from .
ΔcombH° (solid phase)-3200 ± 50Estimated via group additivity.

Synthetic Limitations

  • Steric Effects : The ethyl group may hinder reactions at the aromatic ring’s adjacent positions.

  • Ortho Effect : The proximity of –Cl and –COOH could destabilize intermediates in certain reactions.

Research Gaps

No experimental studies explicitly detail the reactions of this compound. Theoretical predictions require validation through:

  • Kinetic studies under varied conditions.

  • Spectroscopic characterization (e.g., NMR, FT-IR) of reaction products.

Scientific Research Applications

2-Chloro-5-ethylbenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-5-ethylbenzoic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site of the enzyme and affecting its activity.

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents on the benzoic acid scaffold significantly alter physicochemical properties. The table below compares key attributes of 2-chloro-5-ethylbenzoic acid with structurally related derivatives:

Compound Name Substituents Melting Point (°C) pKa* Key Structural Features
This compound Cl (2), C₂H₅ (5) Not reported ~2.8 Ethyl enhances lipophilicity; Cl directs reactivity
5-Chloro-2-hydroxybenzoic acid Cl (5), OH (2) 215–217 ~2.6 Intramolecular H-bonding (S(6) motif)
2-Chloro-5-iodobenzoic acid Cl (2), I (5) Not reported ~2.3 Heavy atom (I) for radiolabeling
5-Chloro-2-nitrobenzoic acid Cl (5), NO₂ (2) Not reported ~1.5 Strong electron-withdrawing NO₂
2-Chloro-5-formylbenzoic acid Cl (2), CHO (5) Not reported ~2.0 Aldehyde enables Schiff base formation

*Estimated pKa values based on substituent effects (electron-withdrawing groups lower pKa).

Key Observations:

  • Acidity : The nitro group in 5-chloro-2-nitrobenzoic acid significantly lowers pKa (~1.5) due to its strong electron-withdrawing nature, enhancing acidity. In contrast, the ethyl group in this compound slightly reduces acidity compared to unsubstituted benzoic acid (pKa ~4.2) .
  • Hydrogen Bonding: 5-Chloro-2-hydroxybenzoic acid exhibits intramolecular O–H⋯O hydrogen bonds (S(6) motif), stabilizing its planar geometry .

Crystallographic and Spectroscopic Data

  • 5-Chloro-2-hydroxybenzoic Acid: Crystallizes in a monoclinic system with two molecules per asymmetric unit, forming dimers via O–H⋯O interactions .
  • 2-Chloro-5-formylbenzoic Acid : Features planar geometry, with intermolecular C–H⋯O bonds contributing to crystal stability .
  • SHELX Software : Widely used for refining crystal structures of benzoic acid derivatives, including hydrogen bonding analysis .

Biological Activity

2-Chloro-5-ethylbenzoic acid (CEBA) is a benzoic acid derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, characterized by a chlorine atom and an ethyl group on the benzene ring, contributes to its biological activity, particularly in enzyme inhibition and interaction with protein targets.

The molecular formula of this compound is C9H9ClO2. The presence of the chlorine atom enhances its hydrophobic character, while the carboxylic acid group allows for hydrogen bonding with biological macromolecules. This dual functionality makes CEBA a valuable compound for research applications.

The biological activity of CEBA is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorine and ethyl substituents influence its binding affinity and reactivity. The carboxylic acid group can form hydrogen bonds, which are essential for effective interactions with target proteins.

Enzyme Inhibition

CEBA has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit various enzymes involved in metabolic pathways, which could have implications for drug development, especially in treating metabolic disorders or cancers .

Protein-Ligand Interactions

The compound's ability to bind to proteins makes it a candidate for studying protein-ligand interactions. This property is crucial for understanding how small molecules can modulate biological processes by affecting protein functions.

Cancer Research

A study highlighted the role of transcription factors in cancer development, where CEBA's derivatives were evaluated for their potential therapeutic effects. The findings suggested that compounds similar to CEBA could inhibit cancer cell proliferation by modulating transcription factor activity .

Hypoglycemic Activity

Research on related compounds indicates that benzoic acid derivatives can exhibit hypoglycemic activity. CEBA's structure suggests it may interact with insulin-releasing receptor sites, potentially lowering blood glucose levels. This mechanism is similar to that of sulfonylurea drugs, which are known for their blood glucose-lowering effects .

Comparative Analysis

To better understand the uniqueness of CEBA, a comparison with structurally similar compounds is presented below:

CompoundStructureUnique Features
2-Chlorobenzoic Acid C7H5ClO2Lacks ethyl group; less hydrophobic
5-Ethylbenzoic Acid C9H10O2Lacks chlorine atom; affects reactivity
2-Chloro-5-methylbenzoic Acid C9H9ClO2Has a methyl group instead of ethyl; alters properties

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-5-ethylbenzoic acid, and how can reaction conditions be optimized for higher yields?

Basic
Synthesis typically involves Friedel-Crafts alkylation of a benzoic acid precursor followed by chlorination. For example, ethylation of a chlorobenzoic acid derivative using ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethyl group. Optimization includes:

  • Adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of ethylating agent to precursor).
  • Controlling reaction temperature (reflux conditions at 80–100°C) to minimize side reactions.
  • Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates.
    Evidence from similar compounds shows that yields improve by 15–20% when reaction times are extended to 12–24 hours .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Basic

  • IR Spectroscopy : Identifies functional groups (carboxylic acid O-H stretch at ~2500–3300 cm⁻¹, C=O stretch at ~1680 cm⁻¹).
  • NMR (¹H/¹³C) : Assigns substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm, aromatic protons split by Cl and ethyl groups).
  • Mass Spectrometry : Confirms molecular weight (e.g., NIST-standardized GC/MS for fragmentation patterns) .
    Cross-referencing with databases like NIST Chemistry WebBook ensures accurate peak assignments .

Q. What are the best practices for storing this compound to ensure stability?

Basic

  • Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis or oxidation.
  • Use desiccants (e.g., silica gel) to mitigate moisture absorption.
  • Avoid prolonged exposure to ambient oxygen by purging containers with inert gas (N₂/Ar) .

Q. How can researchers address contradictions in reported synthetic yields of this compound derivatives?

Advanced

  • Controlled Replication : Reproduce reactions under identical conditions (solvent purity, catalyst grade) to isolate variables.
  • Design of Experiments (DOE) : Apply factorial designs to test interactions between temperature, catalyst loading, and reaction time.
  • Trace Analysis : Use HPLC to detect impurities (e.g., unreacted precursors) that may skew yield calculations. Contradictions in literature often stem from unaccounted trace moisture degrading AlCl₃ catalysts .

Q. What strategies optimize regioselective ethylation in the synthesis of this compound?

Advanced

  • Directing Groups : Introduce temporary protecting groups (e.g., sulfonic acid) to steer ethylation to the para position relative to Cl.
  • Microwave-Assisted Synthesis : Enhances reaction efficiency and selectivity (e.g., 30% higher regioselectivity achieved in microwave vs. conventional heating for analogous compounds) .
  • Computational Modeling : DFT simulations predict electron density maps to identify reactive aromatic positions .

Q. How should in vivo pharmacokinetic studies of this compound metabolites be designed?

Advanced

  • Dosing : Calculate mg/kg doses based on animal weight (e.g., 50 mg/kg for rodents) with adjustments for metabolic scaling .
  • Metabolite Tracking : Use radiolabeled (¹⁴C) compounds and LC-MS/MS for quantification.
  • Sampling Intervals : Collect plasma/tissue samples at 0.5, 1, 2, 4, and 8 hours post-administration to capture absorption and elimination phases .

Q. What analytical methods resolve co-eluting impurities in HPLC analysis of this compound?

Advanced

  • Gradient Elution : Optimize acetonitrile/water gradients (e.g., 40–60% over 20 minutes) to separate closely eluting peaks.
  • Orthogonal Techniques : Confirm purity via GC-MS (NIST library matching) or capillary electrophoresis .
  • Spike Testing : Add known impurities (e.g., 2-chloro-4-ethylbenzoic acid) to identify retention times .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Follow protocols for halogenated organic waste .

Q. How does the electronic effect of the ethyl group influence the acidity of this compound compared to other substituents?

Advanced

  • Inductive Effect : The ethyl group donates electron density via σ-bonds, reducing acidity (pKa ~2.8) compared to electron-withdrawing substituents (e.g., NO₂, pKa ~1.2).
  • Titration Studies : Compare potentiometric titration curves with meta-chloro derivatives to quantify electronic effects .

Q. What computational chemistry approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced

  • DFT Calculations : Use B3LYP/6-31G* to model transition states and activation energies for Cl substitution.
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (e.g., ortho/para to Cl) prone to nucleophilic attack.
  • Kinetic Validation : Compare computed barriers with experimental rate constants (e.g., SNAr reactions with amines) .

Properties

CAS No.

67648-08-2

Molecular Formula

C9H9ClO2

Molecular Weight

184.6

Purity

95

Origin of Product

United States

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